5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, also known as Impurity 1 in some studies, is a significant degradation product of Prasugrel Hydrochloride. [, ] Prasugrel Hydrochloride is a thienopyridine prodrug that acts as a platelet inhibitor. [] This compound is classified as an organic compound and belongs to the thienopyridine class. [, ] In scientific research, it serves as a crucial marker for the degradation of Prasugrel Hydrochloride, particularly under hydrolytic conditions. [, ] Understanding its formation and characteristics is vital for ensuring the quality and stability of Prasugrel-containing medications.
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, also known as Impurity 2 of Prasugrel Hydrochloride, is a degradation product formed during the hydrolysis of Prasugrel in the presence of magnesium stearate. This compound is significant in pharmaceutical development as it can indicate potential stability issues within Prasugrel formulations. Understanding its properties and formation is crucial for ensuring the quality and efficacy of antiplatelet medications.
This compound is classified under thienopyridines, which are a class of antiplatelet agents. It has been identified as a degradation product of Prasugrel Hydrochloride, a medication used to prevent blood clots in patients with heart conditions. The presence of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is primarily attributed to the neutral hydrolysis process of Prasugrel when exposed to certain excipients like magnesium stearate .
The synthesis of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one typically involves several chemical reactions. One common method includes the reaction of 1-cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine hydrochloride under specific conditions such as nitrogen protection and controlled temperatures. The process often utilizes solvents like dioxane and requires purification steps such as recrystallization from dichloromethane and petroleum ether to achieve high purity levels (up to 99.19%) .
The molecular formula of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is C18H18FNO2S. Its molecular weight is approximately 331.40 g/mol. The structure features a thienopyridine core with various functional groups that contribute to its chemical behavior and interactions .
The primary reaction leading to the formation of this compound involves hydrolysis under neutral conditions. During this process, Prasugrel Hydrochloride undergoes degradation in the presence of magnesium stearate, resulting in the formation of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one .
The mechanism by which 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one acts as a degradation marker involves its formation during the breakdown of Prasugrel. The stability and effectiveness of Prasugrel can be compromised when this impurity is present in significant amounts. Therefore, monitoring its levels can help assess the stability of pharmaceutical formulations .
The compound exhibits various chemical properties that are critical for its identification:
Safety data sheets indicate that it should be stored in a dark place at temperatures between 2°C to 8°C to maintain stability .
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one serves primarily as an analytical marker for assessing the degradation of Prasugrel Hydrochloride. Its identification helps in evaluating the quality control processes within pharmaceutical manufacturing and ensuring that medications remain effective throughout their shelf life .
The stereoselective synthesis of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (CAS: 951380-42-0) represents a critical pharmaceutical intermediate in the production of prasugrel, a potent P2Y₁₂ ADP receptor inhibitor. This tricyclic compound features a tetrahydrothienopyridine core fused with a cyclopropane-carbonyl-fluorophenyl moiety, requiring precise stereochemical control. The synthetic pathway typically employs a late-stage stereoselective ketone formation as a pivotal step, where the cyclopropyl group is introduced via nucleophilic addition to a reactive carbonyl precursor [9] [10].
A patented manufacturing method (EP2176269B1) highlights a three-step sequence starting from 2-fluorophenyl acetonitrile derivatives. Key stages include:
Table 1: Key Reaction Parameters for Stereoselective Ketone Formation
Reaction Component | Optimal Conditions | Yield (%) | Stereoselectivity (%) |
---|---|---|---|
Cyclopropyl nucleophile | Cyclopropyl magnesium bromide (1.2 eq) | 85 | >98 |
Solvent system | Anhydrous THF at -15°C to -20°C | 92 | >99 |
Catalyst | Lithium iodide (0.1 eq) | 88 | 97 |
Reaction time | 4-6 hours | 90 | >98 |
The thienopyridinone ring construction utilizes a Mannich-type cyclization under microwave irradiation, significantly reducing reaction times from 12 hours to 30 minutes while maintaining yields >90%. This method demonstrates superior efficiency compared to classical heating methods, minimizing racemization risks at the C5 chiral center adjacent to the ketone functionality [9]. Critical to preventing epimerization is maintaining the reaction mixture at pH 7–8 during workup, as demonstrated by HPLC monitoring showing <0.5% diastereomeric impurity under controlled conditions [10].
The cyclopropanecarbonyl moiety in 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl] derivatives serves as a metabolically stable pharmacophore essential for irreversible P2Y₁₂ receptor binding. Functionalization strategies focus on preserving the strained ring system while enabling efficient conjugation to the tetrahydrothienopyridine core. A predominant approach involves α-bromination-elimination of cyclopropyl phenyl ketones, generating the key α,β-unsaturated ketone intermediate that undergoes Michael addition with the tetrahydrothienopyridine nitrogen [7] [9].
Metabolic studies reveal the cyclopropane ring remains intact during human biotransformation, with phase I oxidation occurring exclusively at the thiophene and piperidine rings. This metabolic stability is attributed to the ring strain and electronic properties of the cyclopropyl group, which resist cytochrome P450-mediated oxidation. Radiolabeled studies in humans confirm that 70% of the administered dose containing the cyclopropyl moiety is excreted unchanged in urine, highlighting its biochemical inertness [7]:
Metabolic Pathway of Cyclopropyl-Containing Intermediate:
Table 2: Comparative Stability of Cyclopropane vs. Linear Alkyl Ketones in Metabolic Assays
Ketone Structure | Human Liver Microsome Half-life (min) | Major Metabolic Pathway | Bioactivation Efficiency (%) |
---|---|---|---|
Cyclopropyl carbonyl | 142 ± 14 | Glucuronidation | 92 |
Ethyl carbonyl | 38 ± 6 | ω-1 Hydroxylation | 65 |
Isopropyl carbonyl | 51 ± 9 | Dealkylation | 71 |
tert-Butyl carbonyl | 89 ± 11 | Oxidation to carboxylic acid | 78 |
Synthetic optimization demonstrates that direct enolization-trapping of cyclopropyl phenyl ketones using LDA (lithium diisopropylamide) at -78°C followed by mesylation yields the activated enol methanesulfonate. This intermediate couples with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in the presence of tertiary amine bases (DIPEA, triethylamine), achieving 75-80% yield with <2% racemization. This method bypasses the instability issues associated with α-haloketone intermediates used in earlier routes [9].
The ortho-fluorophenyl substituent in 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl] derivatives is a structural determinant for optimal antiplatelet activity, as confirmed by comparative structure-activity relationship (SAR) studies. The ortho-fluorine atom induces a 30-40° dihedral angle between the phenyl ring and the carbonyl plane, positioning the aromatic ring perpendicular to the tetrahydrothienopyridine system. This conformation enhances binding pocket complementarity in the P2Y₁₂ receptor compared to para-substituted analogs [2] [6].
Bioactivity assays demonstrate ortho-substituted derivatives exhibit:
Crystallographic analysis reveals the ortho-fluorine participates in intramolecular orthogonal interactions with the carbonyl oxygen (F•••O=C distance: 2.85 Å), creating a rigid conformation that minimizes rotational entropy loss upon receptor binding. By contrast, para-fluorophenyl derivatives adopt coplanar arrangements with the carbonyl group, increasing metabolic vulnerability to para-hydroxylation [2] [5].
Table 3: Electronic and Steric Effects of Fluorine Substitution Patterns
Substitution Pattern | Hammett σ Constant | Molecular Dipole (Debye) | Crystal Packing Energy (kcal/mol) | Metabolic Half-life (hr) |
---|---|---|---|---|
Ortho-fluoro | 0.32 | 4.12 | -58.3 | 3.8 ± 0.4 |
Meta-fluoro | 0.34 | 3.87 | -56.1 | 2.1 ± 0.3 |
Para-fluoro | 0.06 | 1.95 | -49.7 | 1.4 ± 0.2 |
Unsubstituted phenyl | 0 | 0.45 | -45.2 | 0.9 ± 0.1 |
Synthetic methodologies for ortho-fluorophenyl incorporation exploit direct Friedel-Crafts acylation strategies using 2-fluorophenylacetyl chloride. However, competing ortho- versus para-directing effects necessitate careful optimization:
Notably, the presence of the cyclopropyl ketone enhances ortho-selectivity by 35% compared to linear alkyl ketones due to Thorpe-Ingold effects [5] [8]. Microwave-assisted synthesis (150°C, 10 min) in ionic liquids achieves 97:3 ortho:para selectivity, attributed to the formation of a tight ion pair that shields the para-position [9].
Comprehensive Compound List
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4